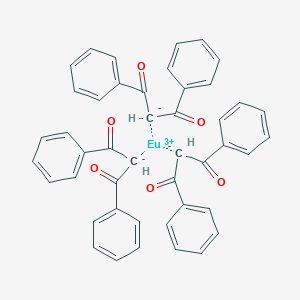

Europium 1,3-diphenyl-1,3-propanedionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-diphenylpropane-1,3-dione;europium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H11O2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBYYCSIHGUSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H33EuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301173756 | |

| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14552-07-9 | |

| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14552-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

photophysical properties of Europium 1,3-diphenyl-1,3-propanedionate

An In-Depth Technical Guide to the Photophysical Properties of Europium(III) 1,3-diphenyl-1,3-propanedionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Europium(III) 1,3-diphenyl-1,3-propanedionate, commonly known as Eu(DBM)₃. This complex is a cornerstone in the field of lanthanide luminescence due to its intense and sharp red emission, making it a valuable tool in various applications, including bio-imaging, sensors, and organic light-emitting diodes (OLEDs).

Core Photophysical Principles

The luminescence of Europium(III) complexes, including Eu(DBM)₃, is governed by a phenomenon known as the "antenna effect" or sensitized luminescence. The f-f electronic transitions of the Eu³⁺ ion are Laporte-forbidden, resulting in very low absorption cross-sections.[1] To overcome this, organic ligands, in this case, 1,3-diphenyl-1,3-propanedionate (DBM), are employed to act as "antennas."

The process unfolds as follows:

-

Ligand Excitation: The DBM ligand possesses a strong π-π* absorption band in the UV region, allowing it to efficiently absorb excitation energy.[1]

-

Intersystem Crossing (ISC): The excited singlet state of the ligand rapidly undergoes intersystem crossing to a lower-energy triplet state.[2]

-

Energy Transfer (ET): The energy from the ligand's triplet state is then transferred to the Eu³⁺ ion, populating its excited ⁵D₀ state. For this energy transfer to be efficient, the triplet state energy of the ligand must be suitably matched with the accepting energy level of the lanthanide ion.

-

Europium Emission: The excited Eu³⁺ ion relaxes through characteristic f-f transitions, resulting in sharp, line-like emission bands. The most prominent of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red emission observed around 612 nm.[1][3]

The coordination environment around the Eu³⁺ ion significantly influences the photophysical properties. Ancillary ligands, such as 1,10-phenanthroline (phen) or triphenylphosphine oxide (TPPO), are often introduced to displace coordinated solvent molecules (like water), which can quench the luminescence through non-radiative decay pathways involving O-H vibrations.[1][4] These co-ligands can also enhance the asymmetry of the coordination sphere, leading to an increase in the intensity of the ⁵D₀ → ⁷F₂ transition.[5]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for Eu(DBM)₃ and its common adducts as reported in the literature. It is important to note that these values can vary depending on the solvent, temperature, and specific crystalline form.

Table 1: Absorption and Emission Properties

| Complex | Solvent/Medium | Absorption λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λₘₐₓ (nm) |

| Eu(DBM)₃·H₂O | Solid State | ~340 | Not specified | 612 |

| [Eu(DBM)₃(phen)] | THF | 257, 355 | Not specified | 615 |

| [Eu(DBM)₃(phen)] | Dichloromethane | ~345 | ~6 x 10⁴ | 612 |

| Piperidinium [Eu(DBM)₄] | Solution | Not specified | Not specified | ~612 |

| Eu(DBM)₃Phen-mCF₃-Ph | Solution | ~270, 350 | Not specified | Not specified |

Data sourced from references[1][3][6].

Table 2: Luminescence Quantum Yields and Lifetimes

| Complex | Solvent/Medium | Quantum Yield (Φ) (%) | Lifetime (τ, μs) |

| [Eu(hth)₃(tppo)₂] (related β-diketonate) | Acetonitrile | 66 | Not specified |

| Eu(DBM)₃Phen-mCF₃-Ph | Not specified | "Best quantum yield" | "High lifetime" |

| Eu(DBM)₃Phen doped in PMMA | PMMA film | Not specified | ~672 |

| Eu³⁺ in PMMA (for comparison) | PMMA film | Not specified | 227 |

| Eu(tta)₃(BINAPO) (related β-diketonate) | Not specified | 49 | Not specified |

Data sourced from references[1][3][5][7]. Note that data for the parent Eu(DBM)₃ complex is often presented in the context of its more luminescent ternary adducts.

Experimental Protocols

This section outlines the general methodologies for the synthesis and photophysical characterization of Eu(DBM)₃ complexes.

Synthesis of Eu(DBM)₃(H₂O)

A common synthetic route involves the reaction of a europium(III) salt with the β-diketone ligand in a suitable solvent.[2]

-

Ligand Preparation: 1,3-diphenyl-1,3-propanedione (dibenzoylmethane, DBM) is dissolved in a hot ethanolic solution.

-

Base Addition: An equimolar amount of a base (e.g., sodium hydroxide or ammonia) is added to deprotonate the β-diketone, forming the dibenzoylmethanate anion.

-

Europium Salt Addition: An aqueous or ethanolic solution of Europium(III) chloride (EuCl₃) is added dropwise to the ligand solution under constant stirring.

-

Precipitation: The Eu(DBM)₃(H₂O) complex precipitates out of the solution as a yellow solid.

-

Purification: The precipitate is collected by filtration, washed with water and ethanol to remove unreacted starting materials, and dried under vacuum.

For ternary complexes like Eu(DBM)₃(phen), an equimolar amount of the ancillary ligand (e.g., 1,10-phenanthroline) is added to the reaction mixture.[2]

Photophysical Measurements

Standard spectroscopic techniques are employed to characterize the photophysical properties.

-

UV-Visible Absorption Spectroscopy:

-

The complex is dissolved in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, THF).[1]

-

Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

-

The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl).

-

-

Photoluminescence Spectroscopy:

-

Emission and excitation spectra are recorded on a spectrofluorometer.

-

For emission spectra, the sample is excited at the absorption maximum of the ligand (e.g., ~350 nm), and the emission is scanned over the visible range (typically 500-750 nm) to observe the characteristic Eu³⁺ transitions.[1]

-

For excitation spectra, the emission wavelength is fixed at the maximum of the ⁵D₀ → ⁷F₂ transition (~612 nm), and the excitation wavelength is scanned to identify the wavelengths that lead to Eu³⁺ emission.[1]

-

-

Luminescence Quantum Yield (Φ) Determination:

-

The quantum yield is typically determined using a relative method.[8]

-

A well-characterized standard with a known quantum yield (e.g., [Ru(bpy)₃]Cl₂ in water) is used for comparison.[8]

-

The absorbance of the sample and standard solutions are kept low (< 0.1) at the excitation wavelength to avoid inner filter effects.

-

The integrated luminescence intensity of the sample and the standard are measured under identical conditions.

-

The quantum yield is calculated using the following equation: Φₓ = Φₛₜ (Iₓ / Iₛₜ) (Aₛₜ / Aₓ) (ηₓ² / ηₛₜ²) where X and ST denote the sample and standard, respectively, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Luminescence Lifetime (τ) Measurement:

-

Luminescence lifetimes are measured using time-resolved spectroscopy, often employing a pulsed excitation source (e.g., a xenon lamp or a laser).[8][9]

-

The sample is excited with a short pulse of light, and the decay of the luminescence intensity over time is recorded.

-

The decay curve for the ⁵D₀ emitting level is typically fitted to a single exponential function: I(t) = I₀ * exp(-t/τ), where τ is the luminescence lifetime. A mono-exponential decay suggests the presence of a single emissive Eu³⁺ species in the sample.[1]

-

Visualizations

Energy Transfer Mechanism

The following diagram illustrates the "antenna effect" responsible for the sensitized luminescence of Eu(DBM)₃.

Caption: The Antenna Effect in Eu(DBM)₃.

Experimental Workflow

This diagram outlines the typical workflow for the synthesis and photophysical characterization of a Eu(DBM)₃ complex.

Caption: Workflow for Photophysical Characterization.

References

- 1. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bionano-bg.eu [bionano-bg.eu]

- 3. tandfonline.com [tandfonline.com]

- 4. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Europium 1,3-diphenyl-1,3-propanedionate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Europium(III) complexes incorporating the ligand 1,3-diphenyl-1,3-propanedionate, commonly known as dibenzoylmethane (DBM). The unique photoluminescent properties of these complexes, characterized by a strong red emission upon UV irradiation, make them significant in various fields, including the development of optical materials and as luminescent probes in biomedical research. Understanding their precise three-dimensional structure is paramount for structure-property relationship studies and the rational design of new functional materials.

Crystallographic Data Summary

The crystal structures of several adducts of tris(dibenzoylmethanato)europium(III), Eu(DBM)₃, with ancillary ligands have been determined by single-crystal X-ray diffraction. These additional ligands, such as triphenylphosphine oxide (TPPO) and 1,10-phenanthroline (phen), play a crucial role in stabilizing the coordination sphere of the europium ion and influencing the overall crystal packing. While the crystallographic data for the simple Eu(DBM)₃ hydrate is less commonly reported in detail, the structures of its adducts provide valuable insight into the coordination environment of the europium ion.

Below is a summary of the crystallographic data for a representative Eu(DBM)₃ adduct, tris(dibenzoylmethanato)(triphenylphosphine oxide)europium(III)[1].

| Parameter | Tris(dibenzoylmethanato)(triphenylphosphine oxide)europium(III) |

| Chemical Formula | C₆₃H₅₁O₇PEu |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| Unit Cell Dimensions | |

| a (Å) | 12.336(3) |

| b (Å) | 18.729(5) |

| c (Å) | 11.502(3) |

| α (°) | 95.86(2) |

| β (°) | 103.14(2) |

| γ (°) | 87.89(2) |

| Volume (ų) | 2556.5(1) |

| Z | 2 |

| Coordination Number | 7 |

| Coordination Geometry | Distorted capped trigonal prism |

| Eu-O Bond Lengths (Å) | 2.305 - 2.367 |

In this particular structure, the central europium ion is hepta-coordinated, bonded to six oxygen atoms from the three bidentate dibenzoylmethane ligands and one oxygen atom from the triphenylphosphine oxide ligand[1]. The coordination polyhedron is best described as a distorted capped trigonal prism[1].

Another well-studied example is the adduct with 1,10-phenanthroline, Eu(DBM)₃(Phen). This complex is known for its excellent red emission under near-UV irradiation[2]. The phenanthroline ligand replaces coordinated water molecules, which can quench luminescence, thereby enhancing the quantum yield of the complex[2].

Experimental Protocols

The synthesis and structural analysis of Europium 1,3-diphenyl-1,3-propanedionate complexes involve a multi-step process, from the initial synthesis of the complex to its characterization by single-crystal X-ray diffraction.

Synthesis of Tris(dibenzoylmethanato)europium(III) Adducts

The synthesis of Eu(DBM)₃ adducts generally follows a standard procedure for lanthanide β-diketonate complexes[3]. The following is a generalized protocol:

-

Preparation of the Ligand Solution: The β-diketone ligand, 1,3-diphenyl-1,3-propanedione, is dissolved in a suitable organic solvent, such as ethanol.

-

Preparation of the Europium Salt Solution: A europium(III) salt, typically europium(III) chloride or nitrate, is dissolved in a separate portion of the same solvent.

-

Complexation Reaction: The europium salt solution is added to the ligand solution. A base, such as piperidine or ammonia, is often added to facilitate the deprotonation of the β-diketone and its coordination to the europium ion[3].

-

Addition of Ancillary Ligand: The ancillary ligand (e.g., 1,10-phenanthroline or triphenylphosphine oxide) is then added to the reaction mixture.

-

Precipitation and Isolation: The resulting complex often precipitates out of the solution. The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in an appropriate solvent or solvent mixture.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

Workflow for Synthesis and Structural Analysis

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound complexes.

Conclusion

The crystal structure analysis of this compound complexes, particularly their adducts with ancillary ligands, provides critical insights into the coordination chemistry of europium and the structural basis for their remarkable photoluminescence. The detailed crystallographic data and experimental protocols presented in this guide serve as a valuable resource for researchers in materials science, chemistry, and drug development, facilitating the design and synthesis of novel lanthanide-based materials with tailored properties for a wide range of applications. The systematic approach to synthesis and structural elucidation outlined herein is fundamental to advancing our understanding and utilization of these fascinating molecular architectures.

References

Unveiling the Luminescent Heart of Eu(dbm)3: A Technical Guide to its Electronic Transitions and Energy Levels

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic transitions and energy levels of the luminescent europium complex, tris(dibenzoylmethanato)europium(III), commonly known as Eu(dbm)3. This document is intended for researchers, scientists, and professionals in drug development who utilize lanthanide complexes in their applications, offering a detailed examination of the photophysical processes that govern its characteristic red emission.

Core Photophysical Properties

Eu(dbm)3 is renowned for its strong red luminescence upon excitation with ultraviolet (UV) light. This phenomenon is orchestrated by a sophisticated intramolecular energy transfer mechanism, often referred to as the "antenna effect." The organic dibenzoylmethane (dbm) ligands act as antennae, efficiently absorbing UV radiation and transferring the excitation energy to the central europium(III) ion. This process circumvents the inherently weak absorption of the Eu³⁺ ion, leading to its characteristic and intense f-f electronic transitions.

The luminescence of Eu(dbm)3 is dominated by transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state manifold (⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄). The most prominent of these is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red color of the emission. The relative intensities of these transitions are highly sensitive to the local symmetry of the Eu³⁺ ion, making them a powerful tool for probing the coordination environment.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the energy levels and photophysical properties of Eu(dbm)3 and its derivatives.

Table 1: Energy Levels of Key Electronic States in Eu(dbm)3

| State | Species | Energy (cm⁻¹) | Energy (eV) | Notes |

| S₁ | dbm ligand | ~28,600[1] | ~3.55 | First excited singlet state. |

| T₁ | dbm ligand | ~20,500 - 22,500[2] | ~2.54 - 2.79 | First excited triplet state. Energy can vary with the coordination environment. |

| ⁵D₀ | Eu³⁺ | ~17,240[3] | ~2.14 | Emitting state of the europium ion. |

| ⁵D₁ | Eu³⁺ | ~19,000[4] | ~2.36 | Higher excited state of the europium ion. |

| ⁷F₀ | Eu³⁺ | 0 | 0 | Ground state. |

| ⁷F₁ | Eu³⁺ | ~360[5] | ~0.045 | |

| ⁷F₂ | Eu³⁺ | ~1000 | ~0.124 | |

| ⁷F₃ | Eu³⁺ | ~1800 | ~0.223 | |

| ⁷F₄ | Eu³⁺ | ~2800 | ~0.347 |

Table 2: Photophysical Properties of Eu(dbm)3 and Related Complexes

| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Luminescence Lifetime (ms) | Reference |

| Eu(dbm)₃ | ~350 | 612-615 | Varies with environment | ~0.2 - 0.5 | [2][6] |

| Eu(dbm)₃phen | ~355[4] | 615[4] | Up to 94 (solid state)[7] | 0.234 - 0.453[2] | [2][4][7] |

| Eu(dbm)₃(TPPO) | 395[8] | 613 | - | - | [8] |

Note: Quantum yields and lifetimes are highly dependent on the specific complex, solvent, temperature, and presence of quenching species.

Visualizing the Energy Transfer and Electronic Transitions

The following diagrams, generated using the DOT language, illustrate the key photophysical processes in Eu(dbm)3.

Caption: Energy transfer mechanism in Eu(dbm)3.

Caption: Workflow for photophysical analysis.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are synthesized from best practices reported in the literature for europium β-diketonate complexes.

Synthesis of Eu(dbm)3

A common method for the synthesis of Eu(dbm)3 involves the reaction of a europium(III) salt (e.g., EuCl₃·6H₂O) with dibenzoylmethane in a suitable solvent, typically an alcohol like ethanol or methanol.

-

Ligand Preparation: Dissolve dibenzoylmethane in a minimal amount of hot ethanol.

-

Base Addition: Add a stoichiometric amount of a base (e.g., NaOH or NH₄OH) to the ligand solution to deprotonate the β-diketone.

-

Europium Salt Addition: Slowly add an aqueous or ethanolic solution of the europium(III) salt to the ligand solution with constant stirring.

-

Precipitation: The Eu(dbm)3 complex will precipitate out of the solution. The pH of the solution is a critical parameter and should be maintained near neutral to ensure complete precipitation.[9]

-

Isolation and Purification: The precipitate is collected by filtration, washed with water and ethanol to remove unreacted starting materials, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like acetone or chloroform.

Absorption and Emission Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the Eu(dbm)3 complex in a suitable spectroscopic grade solvent (e.g., acetonitrile, chloroform, or THF). The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength for emission measurements to avoid inner filter effects.

-

Instrumentation: Use a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation measurements.

-

Absorption Spectroscopy: Record the absorption spectrum over a range that covers the ligand-centered transitions (typically 250-450 nm).

-

Emission Spectroscopy: Record the emission spectrum by exciting the sample at the wavelength of maximum absorption of the ligand (around 350 nm). The emission is typically scanned from 550 to 750 nm to observe all the ⁵D₀ → ⁷Fⱼ transitions.[9]

-

Excitation Spectroscopy: Record the excitation spectrum by monitoring the most intense emission peak (around 612 nm) while scanning the excitation wavelength.

Luminescence Lifetime Measurement

-

Instrumentation: Use a time-resolved spectrofluorometer equipped with a pulsed excitation source (e.g., a nitrogen laser or a pulsed xenon lamp) and a fast detector (e.g., a photomultiplier tube).

-

Measurement: Excite the sample at the ligand's absorption maximum. Record the decay of the luminescence intensity at the peak of the ⁵D₀ → ⁷F₂ emission as a function of time after the excitation pulse.

-

Data Analysis: The decay curve is typically fitted to a single or multi-exponential function to determine the luminescence lifetime (τ). For Eu(dbm)3, a single exponential decay is often observed.

Luminescence Quantum Yield Determination

The absolute method using an integrating sphere is the most accurate technique for determining the photoluminescence quantum yield (Φ).

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.

-

Measurement Procedure:

-

Sample Measurement: Place the sample (solution or solid) inside the integrating sphere and record the emission spectrum and the scattered excitation light.

-

Blank Measurement: Record the spectrum of the empty integrating sphere (or with the pure solvent for solutions).

-

-

Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by comparing the integrated intensity of the emission spectrum to the difference in the integrated intensity of the excitation light with and without the sample in the sphere.

Conclusion

This technical guide has provided a detailed overview of the electronic transitions and energy levels of Eu(dbm)3, a cornerstone luminescent material. The quantitative data, visual representations of the photophysical processes, and standardized experimental protocols presented herein offer a valuable resource for researchers and scientists. A thorough understanding of these fundamental properties is critical for the rational design of new europium complexes with enhanced luminescent characteristics for a wide range of applications, from bio-imaging to advanced materials.

References

- 1. Thiophene based europium β-diketonate complexes: effect of the ligand structure on the emission quantum yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Optical Investigation of Novel Europium Hybrid Organic Complex for OLEDs and Solid State Lighting [pubs.sciepub.com]

An In-Depth Technical Guide to the Spectroscopic Properties of Europium(III) 1,3-diphenyl-1,3-propanedionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Europium(III) 1,3-diphenyl-1,3-propanedionate (Eu(dbm)₃), a versatile lanthanide complex with significant applications in biomedical research and drug discovery. This document details its absorption and emission characteristics, outlines experimental protocols for its characterization, and explores its utility in assays relevant to drug development, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Core Spectroscopic Properties

Europium(III) complexes containing 1,3-diphenyl-1,3-propanedionate (dibenzoylmethanate or dbm) as a primary ligand are renowned for their intense, sharp, and long-lived red luminescence upon excitation with ultraviolet light. This phenomenon, known as sensitized or "antenna-effect" luminescence, arises from the efficient intramolecular energy transfer from the dbm ligand to the central Eu³⁺ ion.

Absorption Characteristics

The absorption spectra of Eu(dbm)₃ complexes are dominated by the strong π-π* transitions of the 1,3-diphenyl-1,3-propanedionate ligand. Typically, these complexes exhibit two main absorption bands in the UV region. One band appears around 282 nm, corresponding to the π-π* transition of the phenanthroimidazole derivative (if present as an ancillary ligand), and a more intense band is observed around 372 nm, which is characteristic of the dbm anion[1]. The molar absorption coefficients (ε) are on the order of 6 × 10⁴ M⁻¹·cm⁻¹[2].

Emission Characteristics

Upon excitation of the ligand, the absorbed energy is transferred to the Eu³⁺ ion, resulting in its characteristic emission spectrum. The emission spectrum is dominated by the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red emission observed around 612-615 nm[2][3]. Other characteristic transitions of the Eu³⁺ ion, such as ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₃, and ⁵D₀ → ⁷F₄, are also observed at approximately 580 nm, 590 nm, 650 nm, and 700 nm, respectively[4]. The presence of the ⁵D₀ → ⁷F₀ transition indicates a low symmetry environment around the europium ion[5]. The luminescence lifetime of these complexes is typically in the range of hundreds of microseconds to milliseconds[6][7].

Quantitative Spectroscopic Data

The following table summarizes key quantitative spectroscopic data for various Europium(III) 1,3-diphenyl-1,3-propanedionate complexes from the literature. These variations often arise from the presence of different ancillary ligands or the solvent environment.

| Complex | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ, ms) | Reference |

| Eu(dbm)₃(Phen) | ~372 | ~6 x 10⁴ | ~612 | - | - | [1][2] |

| Eu(dbm)₃(Phen-mCF₃-Ph) | ~384 | - | - | 5.06% (solid state) | 0.453 (solid state) | [6] |

| Eu(dbm)₃(Phen-Ph-Ph) | ~384 | - | - | 4.0% (solid state) | 0.234 (solid state) | [6] |

| Eu(dbm)₃(Phen-pCF₃-Ph) | ~384 | - | - | 2.67% (solid state) | 0.325 (solid state) | [6] |

| Piperidinium [Eu(dbm)₄] | - | - | 613 | Strong | - | [3] |

| Eu(dbm)₃ in PMMA | - | - | ~613 | - | - | [8] |

| Eu(TTA)₃:α-CD | 350 | - | 615 | 8.8% (aqueous) | 0.162 (aqueous) | [4] |

Note: "Phen" refers to 1,10-phenanthroline, a common ancillary ligand. "TTA" refers to 2-thenoyltrifluoroacetone, another β-diketone ligand, included for comparison. PMMA is poly(methyl methacrylate).

Experimental Protocols

Synthesis of a Representative Complex: Piperidinium Tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III)[3]

This protocol describes a standard procedure for synthesizing a europium(III) complex with four dbm ligands.

Materials:

-

Europium(III) chloride (EuCl₃)

-

1,3-diphenyl-1,3-propanedione (dbm)

-

Piperidine

-

Absolute ethanol

Procedure:

-

In a Schlenk flask, dissolve europium(III) chloride (0.41 mmol) and 1,3-diphenyl-1,3-propanedione (1.65 mmol) in 30 mL of absolute ethanol at room temperature.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a slight excess of piperidine (3.0 mmol) to the solution.

-

Combine the two solutions and stir at room temperature for 12 hours.

-

Filter the resulting mixture.

-

Remove piperidine and other volatile materials from the filtrate under vacuum.

-

Wash the residue repeatedly with small portions (5 mL) of warm, dry ethanol under an inert atmosphere.

-

Dissolve the resulting powder in ethanol for crystallization.

-

Filter the crystallized product, wash with two portions of cold ethanol, and dry under reduced pressure to yield the pale-yellow product.

Luminescence Spectroscopy Measurements

This protocol outlines the general steps for acquiring absorption and emission spectra of europium complexes.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer equipped with a high-intensity xenon lamp and a suitable detector (e.g., a photomultiplier tube).

Procedure:

-

Sample Preparation: Prepare solutions of the europium complex in a suitable solvent (e.g., dichloromethane, acetonitrile) at a concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. For solid-state measurements, a powdered sample can be used.

-

Absorption Spectrum: Record the UV-Vis absorption spectrum of the solution to determine the absorption maxima of the ligand.

-

Excitation Spectrum: Set the emission monochromator to the most intense emission wavelength of the Eu³⁺ ion (typically around 612-615 nm). Scan the excitation wavelength across the absorption range of the ligand. The resulting spectrum should resemble the absorption spectrum, confirming the energy transfer from the ligand to the europium ion.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption of the ligand. Scan the emission monochromator over the range of the expected Eu³⁺ emission (typically 550-750 nm).

-

Luminescence Lifetime Measurement: Use a pulsed light source (e.g., a nitrogen laser or a pulsed xenon lamp) and a time-gated detector to measure the decay of the luminescence intensity over time. The lifetime (τ) is determined by fitting the decay curve to an exponential function.

-

Quantum Yield Determination: The luminescence quantum yield (Φ) can be determined using an integrating sphere or by a relative method using a standard with a known quantum yield.

Applications in Drug Development

The unique spectroscopic properties of Eu(dbm)₃ and related complexes, particularly their long luminescence lifetimes, make them ideal probes for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. TR-FRET is a powerful technique used in high-throughput screening (HTS) to study biomolecular interactions, a cornerstone of modern drug discovery.

TR-FRET Principle in Drug Discovery

In a TR-FRET assay, a biomolecule of interest (e.g., a receptor) is labeled with a long-lifetime donor fluorophore, such as a europium chelate. A second interacting biomolecule (e.g., a ligand or another protein) is labeled with a suitable acceptor fluorophore. When the two biomolecules interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur from the excited europium complex to the acceptor. The long lifetime of the europium donor allows for time-gated detection, where the fluorescence signal is measured after a delay following the excitation pulse. This eliminates the short-lived background fluorescence from the sample and the acceptor, resulting in a very high signal-to-noise ratio.

Signaling Pathway Analysis: G-Protein Coupled Receptor (GPCR) Activation

Europium complexes are used to develop non-radioactive assays to study GPCR activation, a major target for drug development. For example, Eu-GTP can be used as a probe to measure the activation of the G-protein α subunit.

Caption: GPCR activation assay using a Eu-GTP probe.

Experimental Workflow: TR-FRET Assay for Inhibitor Screening

The following diagram illustrates a typical workflow for a TR-FRET based high-throughput screening assay to identify inhibitors of a protein-protein interaction.

Caption: A typical TR-FRET experimental workflow for inhibitor screening.

Conclusion

Europium(III) 1,3-diphenyl-1,3-propanedionate and its derivatives are powerful tools in the fields of chemical and biological sciences. Their exceptional spectroscopic properties, characterized by strong absorption, efficient energy transfer, and intense, long-lived red emission, make them highly suitable for a range of applications. For researchers and professionals in drug development, the utility of these complexes as donor fluorophores in TR-FRET assays provides a robust and sensitive platform for high-throughput screening and the study of complex biological signaling pathways. A thorough understanding of their synthesis and spectroscopic characterization is crucial for the successful implementation of these valuable luminescent probes.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses, Crystal Structure and Photoluminescence Properties of Piperidinium Tetrakis (1,3-Diphenyl-1,3-Propanedionato) Europate(III) Complex and Its Two Different Crystals [scirp.org]

- 4. sites.ffclrp.usp.br [sites.ffclrp.usp.br]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural, thermal, and fluorescence properties of Eu(DBM)(3)Phen(x) complex doped in PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Europium(III) 1,3-diphenyl-1,3-propanedionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Europium(III) 1,3-diphenyl-1,3-propanedionate, often abbreviated as Eu(dbm)₃. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility in various solvents. It includes a generalized experimental protocol, discusses factors influencing solubility, and presents a template for data collection and reporting.

Introduction to the Solubility of Lanthanide β-Diketonates

Europium(III) 1,3-diphenyl-1,3-propanedionate is a coordination complex belonging to the family of lanthanide β-diketonates. These compounds are of significant interest due to their unique photoluminescent properties, which make them valuable in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and as spectral converters. The solubility of Eu(dbm)₃ is a critical parameter for its application, influencing formulation, material processing, and bioavailability in potential therapeutic contexts.

Generally, lanthanide β-diketonate complexes, particularly those with aromatic ligands like dibenzoylmethane (dbm), tend to be more soluble in organic solvents than in water. The bulky, hydrophobic phenyl groups of the dibenzoylmethane ligands shield the central polar europium ion, favoring interaction with non-polar or moderately polar organic solvents. Factors such as solvent polarity, temperature, and the presence of coordinating species can significantly influence the solubility of Eu(dbm)₃. For instance, solvents like dimethylformamide (DMF), chloroform, and tetrahydrofuran (THF) are often used in the synthesis and processing of these complexes, suggesting good solubility. In contrast, their solubility in water is generally low.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of quantitative solubility values for Europium(III) 1,3-diphenyl-1,3-propanedionate in a range of solvents is not available. Researchers are encouraged to determine these values experimentally based on their specific requirements. The following table template is provided for the systematic recording of experimentally determined solubility data.

Table 1: Experimental Solubility Data for Europium(III) 1,3-diphenyl-1,3-propanedionate

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Observations |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of Eu(dbm)₃ in a given solvent. This protocol can be adapted based on the specific solvent and available analytical equipment. The most common methods for determining the solubility of metal complexes are gravimetric analysis and UV-Vis spectrophotometry.

Materials and Equipment

-

Europium(III) 1,3-diphenyl-1,3-propanedionate (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer and cuvettes (for spectrophotometric method)

-

Drying oven (for gravimetric method)

Gravimetric Method

This method is based on determining the mass of the dissolved solute in a known volume of solvent.

-

Sample Preparation : Add an excess amount of Eu(dbm)₃ to a known volume of the chosen solvent in a sealed container.

-

Equilibration : Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation : After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the mixture at a high speed.

-

Sample Extraction : Carefully extract a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to pass the supernatant through a syringe filter.

-

Solvent Evaporation : Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that will not decompose the complex.

-

Mass Determination : Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. The difference in mass corresponds to the amount of dissolved Eu(dbm)₃.

-

Calculation : Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the supernatant taken.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a distinct absorbance at a specific wavelength and relies on the Beer-Lambert law.

-

Preparation of Standard Solutions : Prepare a series of standard solutions of Eu(dbm)₃ in the solvent of interest with known concentrations.

-

Calibration Curve : Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation : Prepare a saturated solution of Eu(dbm)₃ as described in steps 1 and 2 of the gravimetric method.

-

Sample Preparation and Dilution : After equilibration and phase separation (centrifugation and filtration), take a precise volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement : Measure the absorbance of the diluted solution at λ_max.

-

Concentration Determination : Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation : Calculate the concentration of the original saturated solution by taking the dilution factor into account. This concentration represents the solubility of the complex.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Europium(III) 1,3-diphenyl-1,3-propanedionate.

Caption: Workflow for Solubility Determination.

Molecular Interaction

The diagram below provides a simplified representation of the interaction between a Europium(III) 1,3-diphenyl-1,3-propanedionate molecule and surrounding solvent molecules.

Caption: Solvation of Eu(dbm)₃ Complex.

Unveiling the Luminescence Quantum Yield of Europium 1,3-diphenyl-1,3-propanedionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of Europium 1,3-diphenyl-1,3-propanedionate, a luminescent complex with significant potential in various scientific and biomedical applications. This document provides a comprehensive overview of its luminescence quantum yield, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to Europium β-Diketonate Complexes

Europium(III) complexes are renowned for their sharp, intense, and long-lived red emission, making them ideal candidates for applications ranging from bio-imaging and sensors to organic light-emitting diodes (OLEDs). The luminescence of these complexes is typically achieved through a "ligand-sensitized" or "antenna effect" process. In the case of this compound, also known as Europium dibenzoylmethanate (Eu(DBM)₃), the organic DBM ligand absorbs ultraviolet (UV) light and efficiently transfers the excitation energy to the central Europium(III) ion, which then emits its characteristic red light.

The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. The quantum yield of Eu(DBM)₃ is highly sensitive to its coordination environment. The presence of coordinated water molecules in the hydrated form, Eu(DBM)₃·nH₂O, can significantly quench the luminescence. Therefore, the replacement of these water molecules with ancillary or co-ligands, such as 1,10-phenanthroline (phen), is a common strategy to enhance the quantum yield.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for this compound and its common adducts. These values are compiled from various research findings and highlight the impact of co-ligands and the surrounding medium on the luminescence properties.

Table 1: Photoluminescence Quantum Yields and Lifetimes of Selected Europium(III) DBM Complexes

| Complex | Solvent/Matrix | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (ms) | Reference |

| Eu(DBM)₃·H₂O | Chloroform | ~350 | 612 | Low (often not specified due to quenching) | - | General observation from multiple sources |

| Eu(DBM)₃(Phen) | Solid State | 384 | 612 | 4.0 | 0.234 | [1] |

| Eu(DBM)₃(Phen-Ph-Ph) | Solid State | 384 | 612 | 4.0 | 0.234 | [1] |

| Eu(DBM)₃(Phen-mCF₃-Ph) | Solid State | 384 | 612 | 5.06 | 0.453 | [1] |

| Eu(DBM)₃(Phen-pCF₃-Ph) | Solid State | 384 | 612 | 2.67 | 0.325 | [1] |

| Eu(DBM)₃(Phen) | THF | 355 | 615 | - | - | [2] |

| [Eu(hth)₃(H₂O)₂] | Dichloromethane | 345 | 612 | 17.4 | 0.275 | [3] |

| [Eu(hth)₃(tppo)₂] | Dichloromethane | 345 | 612 | 66 | - | [3] |

Note: The quantum yield of the simple hydrated Eu(DBM)₃ is often reported as being very low due to quenching effects of water molecules coordinated to the Europium ion.

Table 2: Spectroscopic Properties of Eu(DBM)₃(Phen)

| Property | Value | Solvent/Matrix | Reference |

| Absorption Maxima (λ_abs) | 257 nm, 355 nm | THF | [2] |

| Emission Maximum (λ_em) | 615 nm | THF | [2] |

| HOMO | 5.22 eV | - | [2] |

| LUMO | 2.93 eV | - | [2] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the measurement of its photoluminescence quantum yield.

Synthesis of Europium(III) tris(1,3-diphenyl-1,3-propanedionato) monohydrate (Eu(DBM)₃·H₂O)

This protocol is a generalized procedure based on common synthesis methods.[4]

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

1,3-diphenyl-1,3-propanedione (Dibenzoylmethane, DBM)

-

Ethanol

-

Ammonia solution (or other suitable base)

Procedure:

-

Dissolve 1,3-diphenyl-1,3-propanedione (3 mmol) in hot ethanol.

-

In a separate flask, dissolve Europium(III) chloride hexahydrate (1 mmol) in ethanol.

-

Slowly add the ethanolic solution of EuCl₃·6H₂O to the DBM solution while stirring.

-

Adjust the pH of the mixture to approximately 7 by the dropwise addition of an ammonia solution. A yellow precipitate will form.

-

Continue stirring the mixture at an elevated temperature (e.g., 60 °C) for a few hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature, and then collect the precipitate by filtration.

-

Wash the collected solid with ethanol and then water to remove any unreacted starting materials and by-products.

-

Dry the final product, Eu(DBM)₃·H₂O, in a vacuum oven.

Measurement of Photoluminescence Quantum Yield (Absolute Method)

This protocol describes the determination of the PLQY using an integrating sphere, which is the most direct and accurate method.

Instrumentation:

-

Fluorometer equipped with an integrating sphere

-

UV-Vis spectrophotometer

-

Quartz cuvettes with PTFE stoppers

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the Europium complex in a suitable solvent (e.g., spectral grade ethanol or chloroform).

-

Using a UV-Vis spectrophotometer, adjust the concentration of the solution so that the absorbance at the desired excitation wavelength is low, typically below 0.1, to minimize inner filter effects.[5]

-

Prepare a blank sample containing only the solvent.

-

-

Measurement with Integrating Sphere:

-

Blank Measurement: Place the cuvette containing the blank solvent into the sample holder within the integrating sphere. Record the spectrum of the excitation light scattering from the blank. This provides the reference spectrum (L_a).

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution. Record the spectrum, which will include both the scattered excitation light (L_c) and the emitted luminescence from the sample (E_c).

-

Ensure that the geometry of the setup remains identical for both blank and sample measurements.

-

-

Data Analysis:

-

The photoluminescence quantum yield (Φ) is calculated using the following equation:

Φ = E_c / (L_a - L_c)

where:

-

E_c is the integrated luminescence intensity of the sample.

-

L_a is the integrated intensity of the excitation profile with the blank.

-

L_c is the integrated intensity of the excitation profile with the sample.

-

-

The integration ranges for the emission and excitation profiles must be clearly separated and should cover the entire spectral features.

-

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental energy transfer mechanism in Europium(III) DBM complexes and a typical experimental workflow for characterizing their photophysical properties.

Caption: Energy transfer mechanism in a Europium(III) DBM complex.

Caption: Experimental workflow for photophysical characterization.

Conclusion

The luminescence quantum yield of this compound is a critical parameter that dictates its performance in various applications. While the intrinsic quantum yield of the hydrated complex is limited by non-radiative decay pathways involving water molecules, the strategic introduction of co-ligands can significantly enhance its luminescent properties. This guide provides a foundational understanding of the synthesis, characterization, and photophysical evaluation of this important class of Europium complexes, offering valuable insights for researchers and professionals in the fields of materials science, chemistry, and drug development. The provided protocols and data serve as a practical resource for the rational design and application of highly luminescent materials.

References

A Technical Guide to the Synthesis of Luminescent Europium(III) β-Diketonate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of europium(III) β-diketonate complexes, a class of compounds renowned for their intense and sharp red luminescence. This document details common synthetic methodologies, presents key performance data in a comparative format, and outlines the fundamental principles governing their photophysical behavior.

Introduction

Europium(III) β-diketonate complexes are coordination compounds that have garnered significant interest in various fields, including organic light-emitting diodes (OLEDs), bio-imaging, sensors, and anti-counterfeiting technologies.[1][2] Their utility stems from a phenomenon known as the "antenna effect," where the organic β-diketonate ligand absorbs ultraviolet (UV) light and efficiently transfers this energy to the central Eu(III) ion, which then emits its characteristic red light.[1] This process overcomes the inherently low absorption coefficients of the lanthanide ion itself.[3]

The luminescence properties of these complexes, such as quantum yield and lifetime, can be finely tuned by modifying the chemical structure of the β-diketonate ligand and by introducing ancillary ligands into the coordination sphere of the europium ion.[4][5] This guide will explore these synthetic strategies in detail.

General Synthetic Strategies

The synthesis of europium(III) β-diketonate complexes typically involves the reaction of a europium(III) salt, most commonly europium(III) chloride hexahydrate (EuCl₃·6H₂O), with three equivalents of a β-diketone ligand in a suitable solvent, often an alcohol like ethanol.[6] The reaction is usually carried out in the presence of a base, such as sodium hydroxide or an amine, to deprotonate the β-diketone, facilitating its coordination to the Eu(III) ion.

A common synthetic route involves the initial formation of a hydrated intermediate complex, such as Eu(β-diketonate)₃(H₂O)₂.[6] The coordinated water molecules can quench the luminescence of the europium ion and are often replaced by ancillary ligands in a subsequent step to enhance the photophysical properties of the final complex.[6] Ancillary ligands, such as 1,10-phenanthroline (phen), 2,2'-bipyridine (bpy), or phosphine oxides, can shield the Eu(III) ion from non-radiative deactivation pathways and increase the overall quantum yield.[1][7]

Figure 1: General reaction scheme for the synthesis of ternary europium(III) β-diketonate complexes.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative europium(III) β-diketonate complexes.

Synthesis of Eu(TTA)₃(H₂O)₂ (TTA = Thenoyltrifluoroacetone)

This protocol is adapted from a common procedure for synthesizing the hydrated intermediate complex.[6]

-

Preparation of Solutions:

-

Dissolve europium(III) chloride hexahydrate (EuCl₃·6H₂O) in ethanol to create a stock solution (e.g., 1 mmol in 250 mL).

-

In a separate flask, dissolve thenoyltrifluoroacetone (TTAH) (3 mmol) in ethanol.

-

Slowly add a solution of potassium hydroxide (3 mmol) in an ethanol/water mixture (10:1) to the TTAH solution with stirring to form the potassium salt of the ligand (TTAK).

-

-

Reaction:

-

Add the ethanolic solution of TTAK dropwise to the stirred solution of EuCl₃·6H₂O.

-

Stir the resulting mixture under reflux at approximately 78°C for 24 hours.

-

-

Isolation and Purification:

-

Allow the solvent to slowly evaporate at room temperature.

-

Wash the resulting solid with water to remove any potassium chloride byproduct.

-

The solid can be further purified by recrystallization from a suitable solvent like benzene and hexane.[8]

-

Synthesis of a Ternary Complex: Eu(TTA)₃(phen) (phen = 1,10-phenanthroline)

This protocol describes the addition of an ancillary ligand to the intermediate complex. A similar procedure is often used for a variety of ancillary ligands.[7]

-

Preparation:

-

Dissolve the previously synthesized Eu(TTA)₃(H₂O)₂ (0.2 mmol) in 30 mL of ethanol with stirring.

-

In a separate flask, dissolve 1,10-phenanthroline (0.2 mmol) in 30 mL of ethanol.

-

-

Reaction:

-

Slowly add the solution of 1,10-phenanthroline to the solution of Eu(TTA)₃(H₂O)₂.

-

Leave the system stirring under reflux at 78°C overnight.

-

-

Isolation:

-

Allow the solvent to evaporate slowly at room temperature.

-

Dry the resulting solid under vacuum for 24 hours to obtain the final ternary complex, Eu(TTA)₃(phen).

-

Figure 2: A typical experimental workflow for the synthesis of a ternary europium(III) β-diketonate complex.

Luminescence Mechanism: The Antenna Effect

The characteristic red luminescence of europium(III) β-diketonate complexes is a result of an intramolecular energy transfer process. The process, often visualized using a Jablonski-type diagram, can be summarized in the following steps:

-

Absorption: The organic β-diketonate ligand, acting as an "antenna," absorbs UV radiation, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing from the singlet state (S₁) to a lower-energy triplet state (T₁).

-

Energy Transfer: Energy is transferred from the triplet state of the ligand to the resonant energy levels of the Eu(III) ion, exciting it to higher energy f-orbital states (e.g., ⁵D₁, ⁵D₀).

-

Emission: The excited Eu(III) ion relaxes non-radiatively to the ⁵D₀ state and then radiatively decays to the various levels of the ⁷F ground state (⁷F₀, ⁷F₁, ⁷F₂, etc.), resulting in the characteristic sharp emission bands. The most intense transition is typically the ⁵D₀ → ⁷F₂ transition at around 612-615 nm, which is responsible for the brilliant red color.[9][10]

Figure 3: Simplified Jablonski diagram illustrating the antenna effect in europium(III) β-diketonate complexes.

Quantitative Data Summary

The choice of β-diketonate and ancillary ligands significantly impacts the photophysical properties of the resulting europium complexes. The following tables summarize key quantitative data for a selection of complexes reported in the literature.

Table 1: Synthesis Yields for Selected Europium(III) β-Diketonate Complexes

| Complex | β-Diketone Ligand | Ancillary Ligand | Yield (%) | Reference |

| Eu(TTA)₃(phen) | TTA | 1,10-phenanthroline | 46 | [2] |

| Eu(DBM)₃(phen) | DBM | 1,10-phenanthroline | 56 | [2] |

| Eu(hfac)₃(DPEPO) | hfac | DPEPO | - | [3] |

| Eu(TTA)₃(P(Oct)₃)₃ | TTA | P(Oct)₃ | - | [11] |

| [Eu(L₂)₃(H₂O)] (L₂ = 1,3-di(naphthalen-1-yl)...) | L₂ | H₂O | 68 | [12] |

| [Eu(L₃)₃(phen)] (L₃ = 1,3-di(phenanthren-9-yl)...) | L₃ | 1,10-phenanthroline | 78 | [12] |

TTA = Thenoyltrifluoroacetone, DBM = Dibenzoylmethane, hfac = Hexafluoroacetylacetonate, DPEPO = Bis(2-(diphenylphosphino)phenyl)ether oxide, P(Oct)₃ = Trioctylphosphine

Table 2: Photoluminescence Quantum Yields (PLQY) and Lifetimes

| Complex | Solvent/Matrix | PLQY (Φ) (%) | Lifetime (τ) (ms) | Reference |

| [Eu(hfac)₃(DPEPO)] | DCM | 29 | 0.42 | [3] |

| [Eu(hfac)₃(DPEPO)] | PMMA | 61 | 0.65 | [3] |

| [Eu(tta)₃(DPEPO)] | DCM | 80 | 0.77 | [3] |

| [Eu(tta)₃(DPEPO)] | PMMA | 75 | 0.87 | [3] |

| [Eu(bfa)₃(DPEPO)] | DCM | 75 | 0.75 | [3] |

| [Eu(bfa)₃(DPEPO)] | PMMA | 81 | 0.83 | [3] |

| [Eu(tfnb)₃(DPEPO)] | DCM | 71 | 0.78 | [3] |

| [Eu(tfnb)₃(DPEPO)] | PMMA | 80 | 0.89 | [3] |

| Eu(TTA)₃L₁₋₅ (L = bipyridine deriv.) | Solid State | 32-72 | - | [1] |

| Eu(TTA)₃L₁₋₅ (L = bipyridine deriv.) | PMMA | 70-85 | - | [1] |

DCM = Dichloromethane, PMMA = Poly(methyl methacrylate), tta = thenoyltrifluoroacetonate, hfac = hexafluoroacetylacetonate, bfa = benzoyltrifluoroacetonate, tfnb = 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione, DPEPO = Bis(2-(diphenylphosphino)phenyl)ether oxide

Conclusion

The synthesis of europium(III) β-diketonate complexes offers a versatile platform for the development of highly luminescent materials. By carefully selecting the β-diketone and ancillary ligands, researchers can tailor the photophysical properties of these complexes for specific applications. The protocols and data presented in this guide provide a solid foundation for the rational design and synthesis of novel europium complexes with enhanced performance characteristics for use in advanced materials and biomedical technologies.

References

- 1. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiophene based europium β-diketonate complexes: effect of the ligand structure on the emission quantum yield. | Semantic Scholar [semanticscholar.org]

- 6. Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and photophysical properties of europium(iii)–β-diketonate complexes applied in LEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Red-Emitting Latex Nanoparticles by Stepwise Entrapment of β-Diketonate Europium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 2.4. Synthesis of β-Diketone Eu(TTA)3(P(Oct)3)3 Complexes [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Europium(III) 1,3-diphenyl-1,3-propanedionate as a Luminescent Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luminescent lanthanide complexes, particularly those involving Europium(III) ions, are powerful tools in biological and chemical analysis.[1] Their unique photophysical properties—including long luminescence lifetimes, large Stokes shifts, and narrow, characteristic emission bands—make them ideal reporters for overcoming the limitations of conventional organic fluorophores, such as background autofluorescence.[2][3]

This document provides detailed application notes and protocols for the use of Europium(III) 1,3-diphenyl-1,3-propanedionate, a β-diketonate complex, as a highly sensitive luminescent probe. The luminescence of this complex arises from the "antenna effect," where the organic 1,3-diphenyl-1,3-propanedionate ligand efficiently absorbs UV light and transfers the energy to the central Eu(III) ion, which then emits its characteristic red light.[1][4][5] This mechanism enables highly sensitive detection in various applications, including immunoassays and cellular imaging.[6][7]

Properties of Europium(III) 1,3-diphenyl-1,3-propanedionate

The complex typically exists as an octa-coordinate species, often with a counter-cation like piperidinium, forming [Piperidinium][Eu(dbm)₄] where 'dbm' is the 1,3-diphenyl-1,3-propanedionate ligand.[8] This structure ensures that the Eu(III) ion is shielded from solvent molecules that would otherwise quench its luminescence.[9]

Table 1: Photophysical and Chemical Properties

| Property | Value / Description | Reference(s) |

| Complex Name | Piperidinium Tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III) | [8] |

| Appearance | Pale-yellow powder | [9] |

| Excitation Type | Ligand-sensitized (Antenna Effect) | [4][6] |

| Excitation Wavelength | Broad UV absorption (~330-360 nm) | [2][10] |

| Major Emission Peak | ~613 nm (5D₀ → 7F₂) | [8] |

| Other Emission Peaks | ~580, 590, 650, 710 nm (from 5D₀ → 7FJ transitions) | [10] |

| Stokes Shift | Very large (>250 nm) | [2][7] |

| Luminescence Lifetime | Long (microseconds, µs) | [2] |

| Key Advantage | Strong red luminescence due to the highly polarizable environment around the Eu(III) ion.[8] The long lifetime allows for time-resolved fluorescence (TRF) measurements, which eliminate short-lived background autofluorescence.[2][3] |

Key Applications

The exceptional properties of Europium(III) β-diketonate complexes make them suitable for a range of advanced applications:

-

Time-Resolved Fluoroimmunoassays (TRFIA): The high signal-to-noise ratio achievable with TRF makes these probes ideal for developing highly sensitive diagnostic assays for proteins, hormones, and disease biomarkers.[2][11] The detection limit for assays using europium nanoparticles can be as low as 28 ng/L.[11]

-

Cellular and Bioimaging: The probe can be conjugated to antibodies or other targeting moieties for immunocytochemistry and in-situ hybridization.[3] Time-gated imaging effectively suppresses cellular autofluorescence, enabling clear visualization of specific targets.[3][12]

-

Drug Discovery and Screening: The probe's sensitivity is valuable for high-throughput screening (HTS) applications, monitoring enzyme kinetics, and studying receptor-ligand interactions.[13]

Diagrams of Key Processes

Caption: The "Antenna Effect" mechanism for Europium(III) complex luminescence.

Caption: A typical experimental workflow for a sandwich TRFIA.

Experimental Protocols

Protocol 1: Synthesis of Piperidinium Tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III)

This protocol is adapted from the standard procedure for synthesizing lanthanide(III) β-diketonate complexes.[8][9][14]

Materials:

-

Europium(III) chloride (EuCl₃)

-

1,3-diphenyl-1,3-propanedione (dibenzoylmethane, Hdbm)

-

Piperidine

-

Absolute Ethanol

Procedure:

-

In a Schlenk flask, dissolve Europium(III) chloride (0.41 mmol) and 1,3-diphenyl-1,3-propanedione (1.65 mmol, 4 equivalents) in 30 mL of absolute ethanol at room temperature.[8]

-

In a separate flask, prepare a solution of piperidine (3.0 mmol) in a small amount of ethanol.

-

Under an inert atmosphere (e.g., nitrogen or argon), slowly add the piperidine solution to the europium/ligand mixture.

-

Stir the combined solution at room temperature for 12 hours. A precipitate should form.

-

Filter the reaction mixture to collect the crude product.

-

Remove volatile materials from the filtrate under vacuum.

-

Wash the collected solid residue repeatedly with small portions (5 mL) of warm, dry ethanol to remove any unreacted starting materials.

-

Dry the final product, a pale-yellow powder, under reduced pressure. An expected yield is approximately 80%.[9]

-

The complex can be further purified by recrystallization from solvents like chloroform, ethanol, or benzene.[8]

Protocol 2: General Protocol for a Time-Resolved Fluoroimmunoassay (TRFIA)

This protocol outlines a sandwich immunoassay format using the europium complex as a label. Nanoparticles encapsulating the europium chelate are often used to increase signal intensity.[7][11]

Materials:

-

Microtiter plates (96-well, high-binding)

-

Capture antibody (specific to the analyte)

-

Blocking buffer (e.g., BSA or non-fat milk in PBS)

-

Analyte standards and samples

-

Detection antibody (specific to the analyte) conjugated to the Europium probe

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Enhancement solution (e.g., DELFIA® Enhancement Solution)

-

Time-resolved fluorometer

Procedure:

-

Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

-

Washing & Blocking: Aspirate the coating solution and wash the wells 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: Wash the wells again 3 times. Add 100 µL of analyte standards or samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

-

Detection Antibody Incubation: Wash the wells 3 times. Add 100 µL of the europium-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Final Wash: Wash the wells 6-8 times with wash buffer to thoroughly remove any unbound detection antibody.

-

Signal Development: Add 100-200 µL of enhancement solution to each well. This solution dissociates the Eu(III) ions from the complex and forms a new, highly fluorescent chelate in a micellar environment, which amplifies the signal. Shake for 5-10 minutes.

-

Measurement: Place the plate in a time-resolved fluorometer. Use an excitation wavelength of ~340 nm and measure the emission at ~615 nm after a delay time (e.g., 400 µs) with a measurement window of 400-800 µs.

-

Analysis: Plot the time-resolved fluorescence intensity against the analyte concentration to generate a standard curve and determine the concentration in unknown samples.

Protocol 3: General Protocol for Cellular Imaging

This protocol describes the use of the europium complex for immunofluorescence staining of cells.[3][15]

Materials:

-

Cells cultured on glass coverslips

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if targeting intracellular antigens

-

Primary antibody (specific to the target antigen)

-

Secondary antibody conjugated to the Europium probe (or streptavidin-Eu conjugate if using a biotinylated primary antibody)

-

Mounting medium

-

Time-resolved fluorescence microscope equipped with a pulsed light source and gated detector.[3]

Procedure:

-

Cell Preparation: Culture cells on sterile glass coverslips until they reach the desired confluency.

-

Fixation: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization (Optional): If the target is intracellular, wash with PBS and then incubate with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with a suitable blocking buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells 3 times with PBS. Incubate with the europium-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Final Wash: Wash the cells 3-5 times with PBS to remove unbound secondary antibody.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a time-resolved fluorescence microscope. The use of a pulsed excitation source and a time-gated detector will allow for the specific signal of the europium probe to be captured after the short-lived autofluorescence has decayed, resulting in high-contrast images.[3]

References

- 1. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bangslabs.com [bangslabs.com]

- 3. Time-resolved fluorescence imaging of europium chelate label in immunohistochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Syntheses, Crystal Structure and Photoluminescence Properties of Piperidinium Tetrakis (1,3-Diphenyl-1,3-Propanedionato) Europate(III) Complex and Its Two Different Crystals [scirp.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety [mdpi.com]

- 11. Synthesis and characterization of europium(III) nanoparticles for time-resolved fluoroimmunoassay of prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Europium chelate (BHHCT-Eu3+) and its metal nanostructure enhanced luminescence applied to bioassays and time-gated bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design of Novel, Water Soluble and Highly Luminescent Europium Labels with Potential to Enhance Immunoassay Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EuroTracker dyes: highly emissive europium complexes as alternative organelle stains for live cell imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Preparation of Europium 1,3-diphenyl-1,3-propanedionate Thin Films

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of thin films of Europium 1,3-diphenyl-1,3-propanedionate, a luminescent coordination complex with significant potential in various fields, including optoelectronics and as a probe in biomedical applications.

Introduction

This compound (Eu(dbm)₃) is a coordination complex known for its intense red photoluminescence upon excitation with UV light. This property arises from an efficient intramolecular energy transfer from the organic ligand (1,3-diphenyl-1,3-propanedione, or dibenzoylmethane) to the central Eu³⁺ ion. The fabrication of this material into thin films allows for its integration into various devices and platforms. For drug development professionals, such luminescent thin films can be envisioned as components in high-throughput screening assays, as reporters in sensor devices, or as traceable coatings for drug delivery systems.

Synthesis of this compound Precursor

The quality of the thin film is highly dependent on the purity of the precursor complex. Below is a typical solution-based synthesis protocol for a related europium β-diketonate complex, which can be adapted for Eu(dbm)₃.

Experimental Protocol: Synthesis of Piperidinium Tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III)

This protocol describes the synthesis of a stable, octa-coordinate europium complex that can be used as a precursor for thin film deposition.[1]

Materials:

-

Europium(III) chloride (EuCl₃)

-

1,3-diphenyl-1,3-propanedione (dibenzoylmethane, Hdbm)

-

Piperidine

-

Absolute Ethanol

Procedure:

-

In a Schlenk flask, dissolve Europium(III) chloride (0.41 mmol) and 1,3-diphenyl-1,3-propanedione (1.65 mmol) in 30 mL of absolute ethanol at room temperature.

-

In a separate Schlenk flask, prepare a solution of piperidine (3.0 mmol) in a small amount of absolute ethanol.

-

Under an inert atmosphere (e.g., nitrogen or argon), add the piperidine solution dropwise to the stirred solution of EuCl₃ and Hdbm.

-

Stir the combined solution at room temperature for 12 hours.

-

After the reaction, filter the mixture to remove any precipitate.

-

Remove the solvent and any volatile materials from the filtrate under vacuum.

-

Wash the resulting solid residue repeatedly with small portions of warm, dry ethanol to remove any unreacted starting materials.

-

Dry the final product under vacuum. The isolated yield of the complex is typically around 80%.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of the europium complex.

Thin Film Deposition Techniques

A variety of techniques can be employed to deposit thin films of this compound. The choice of method will depend on the desired film thickness, uniformity, and substrate. Common methods include spin coating, dip coating, spray pyrolysis, and atomic/molecular layer deposition (ALD/MLD).[2][3]

Solution-Based Deposition Methods

For methods like spin coating, dip coating, and spray pyrolysis, a solution of the synthesized europium complex is first prepared.

Solvent Selection: The choice of solvent is crucial and depends on the specific deposition technique. Solvents like chloroform, tetrahydrofuran (THF), or ethanol-dimethylformamide (DMF) mixtures are often used.[3] The concentration of the complex in the solution will influence the thickness of the resulting film.

Experimental Protocol: Spin Coating

-

Prepare a solution of the europium complex in a suitable solvent (e.g., chloroform).

-

Clean the substrate (e.g., silicon wafer, glass slide) thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

-

Place the substrate on the spin coater chuck.

-

Dispense a few drops of the europium complex solution onto the center of the substrate.

-

Spin the substrate at a defined speed (e.g., 500-3000 rpm) for a specific duration (e.g., 30-60 seconds). The spinning speed and time will determine the film thickness.

-

Anneal the coated substrate on a hot plate or in an oven at a moderate temperature (e.g., 80-120 °C) to remove the solvent and improve film adhesion.

Experimental Protocol: Dip Coating

-

Prepare a solution of the europium complex in a suitable solvent.

-

Immerse the cleaned substrate into the solution at a constant speed.

-

Hold the substrate in the solution for a specific residence time.

-

Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a key parameter that influences film thickness.

-